molecular formula C11H7BrN2O B13924181 8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile

8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile

Cat. No.: B13924181
M. Wt: 263.09 g/mol
InChI Key: LFHQLXNXLKYIOF-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 8-bromo-4-hydroxy-6-methyl- is a chemical compound with the molecular formula C11H7BrN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 3-Quinolinecarbonitrile, 8-bromo-4-hydroxy-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes the bromination of 6-methylquinoline, followed by nitrile formation and hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to optimize the synthesis process .

Chemical Reactions Analysis

3-Quinolinecarbonitrile, 8-bromo-4-hydroxy-6-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

3-Quinolinecarbonitrile, 8-bromo-4-hydroxy-6-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 8-bromo-4-hydroxy-6-methyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Quinolinecarbonitrile, 8-bromo-4-hydroxy-6-methyl- can be compared with other quinoline derivatives such as:

Properties

IUPAC Name

8-bromo-6-methyl-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c1-6-2-8-10(9(12)3-6)14-5-7(4-13)11(8)15/h2-3,5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHQLXNXLKYIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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